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Introduction: The Strategic Role of Bioisosterism in
Drug Discovery

In the intricate process of lead optimization, medicinal chemists constantly seek to refine the
properties of a promising molecule to enhance its efficacy, selectivity, and pharmacokinetic
profile.[1][2][3][4] Bioisosteric replacement is a cornerstone of this endeavor, involving the
substitution of a functional group within a lead compound with another group that has similar
physical and chemical properties.[1][3] The goal is to retain or improve the desired biological
activity while mitigating undesirable characteristics such as metabolic instability, toxicity, or poor
solubility.[1][3][4] This guide focuses on the validation of the cyclobutane moiety as a versatile
bioisostere, offering a unique combination of conformational rigidity and favorable
physicochemical properties that can be strategically employed to overcome common
challenges in drug development.[5][6][7][8]

The Cyclobutane Moiety: A Rising Star in Medicinal
Chemistry
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Historically underrepresented in medicinal chemistry, the cyclobutane ring is gaining increasing
attention as a valuable scaffold and bioisostere.[6][9] Its puckered, three-dimensional structure
offers a distinct advantage over planar aromatic rings, providing opportunities to explore new
chemical space and improve molecular properties.[6][7][9][10] Cyclobutanes can serve as
effective bioisosteric replacements for several common structural motifs, including gem-
dimethyl groups and phenyl rings, offering improvements in metabolic stability, solubility, and
potency.[7][8][9]

Key Advantages of Incorporating Cyclobutane:

o Conformational Restriction: The rigid nature of the cyclobutane ring can lock a molecule into
a more bioactive conformation, potentially increasing potency and selectivity.[5][7][8]

» Improved Physicochemical Properties: Replacement of planar aromatic rings with saturated
cyclobutane scaffolds can lead to increased aqueous solubility and a lower melting point.[7]

o Enhanced Metabolic Stability: The cyclobutane ring is generally less susceptible to metabolic
oxidation compared to more flexible or aromatic systems, which can lead to improved
pharmacokinetic profiles.[5][7][8][11]

o Three-Dimensionality: The non-planar structure of cyclobutane introduces three-
dimensionality into a molecule, which can facilitate better interactions with the target protein
and improve selectivity.[6][7][9]

Cyclobutane as a Bioisostere for the gem-Dimethyl
Group

The gem-dimethyl group is a common substituent in drug candidates, often used to introduce
steric bulk and block metabolic attack. However, it can also increase lipophilicity, which may
negatively impact solubility and other ADME (Absorption, Distribution, Metabolism, and
Excretion) properties. The cyclobutane ring, particularly a spirocyclic cyclobutane, can serve as
an excellent bioisostere for the gem-dimethyl group.

Case Study: Androgen Receptor Antagonists

Apalutamide (Erleada), an androgen receptor (AR) antagonist, features a spirocyclic
cyclobutane scaffold.[5] It is structurally related to enzalutamide (Xtandi), which contains a
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gem-dimethyl group. The cyclobutyl analogue demonstrates comparable activity to the dimethyl
analogue, highlighting the successful bioisosteric replacement.[5]

Cyclobutane as a Phenyl Ring Bioisostere

The phenyl ring is ubiquitous in drug molecules but can be a liability due to its potential for
metabolic oxidation and contribution to high lipophilicity.[12] Saturated rings like cyclobutane
are emerging as attractive non-classical bioisosteres for the phenyl ring.[11][12]

Rationale for Replacement

Replacing a phenyl ring with a cyclobutane ring can:

e Improve Metabolic Stability: By removing the aromatic system, the potential for oxidative
metabolism is reduced.[11]

 Increase Solubility: The introduction of a more saturated, three-dimensional scaffold can
disrupt crystal packing and improve aqueous solubility.[11]

¢ Maintain Potency: In cases where the phenyl ring primarily acts as a spacer, a cyclobutane
ring can maintain the necessary geometry for potent biological activity.[11][12]

A data-mining analysis has shown that 1,3-substituted cyclobutane is one of the replacements
for a para-substituted benzene ring with the smallest impact on bioactivity.[13]

Experimental Validation: A Comparative Workflow

To objectively assess the impact of cyclobutane as a bioisostere, a series of comparative
experiments should be conducted. This section outlines the key experimental protocols for
evaluating the physicochemical and ADME properties of a cyclobutane-containing analogue
against its parent compound (e.g., containing a gem-dimethyl or phenyl group).

Physicochemical Property Comparison

A fundamental aspect of lead optimization is the careful tuning of a molecule's physicochemical
properties to achieve a balance between potency, solubility, and permeability.

Table 1: Comparative Physicochemical Properties
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Parent Compound

Cyclobutane Rationale for
Property (e.g., gem-
) Analogue Improvement
Dimethyl)
Reduced lipophilicity
) o ) ) can improve solubility
Lipophilicity (LogP) Typically higher Often lower
and reduce non-
specific binding.[14]
Increased saturation
N o ] and 3D character can
Aqueous Solubility Can be limited Generally improved )
disrupt crystal
packing.[7][11]
Changes in electronic
Dependent on environment can
pKa o May be subtly altered )
ionizable groups influence

acidity/basicity.[15]

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical
parameter in drug design.[16][17]

Objective: To determine the octanol-water partition coefficient (LogP) of the parent compound

and its cyclobutane analogue.
Method: Shake-Flask Method
o Preparation of Solutions:
o Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

o Prepare a saturated solution of n-octanol in water and water in n-octanol by shaking equal
volumes of the two solvents overnight and allowing them to separate.

 Partitioning:

o Add a known amount of the test compound stock solution to a mixture of the pre-saturated
n-octanol and water phases in a flask.
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o Shake the flask vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the
compound between the two phases.

o Centrifuge the flask to ensure complete separation of the two phases.
e Analysis:
o Carefully withdraw aliquots from both the n-octanol and agueous phases.

o Determine the concentration of the compound in each phase using a suitable analytical
method (e.g., UV-Vis spectroscopy, HPLC).

e Calculation:

o Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase
to the concentration in the aqueous phase.[16]

o The LogP is the logarithm (base 10) of the partition coefficient.[16][18]

ADME Property Comparison: In Vitro Metabolic Stability

Metabolic stability is a crucial parameter that influences a drug's half-life and oral bioavailability.
[19] In vitro assays using liver microsomes or hepatocytes are standard methods for assessing
metabolic stability early in the drug discovery process.[19][20]

Table 2: Comparative In Vitro Metabolic Stability

Cyclobutane Rationale for
Parameter Parent Compound
Analogue Improvement
Cyclobutane ring is
' _ less prone to
In Vitro Half-Life (t¥2) May be shorter Often longer

CYP450-mediated
oxidation.[14]

o Reduced metabolic
Intrinsic Clearance

) May be higher Often lower lability leads to lower
(Clint)

clearance.[14]
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Objective: To determine the in vitro metabolic stability of the parent compound and its
cyclobutane analogue in human liver microsomes.

Materials:

Pooled human liver microsomes[21]

NADPH regenerating system (cofactor)[22]

Phosphate buffer (pH 7.4)[21]

Test compounds and positive controls (e.g., Dextromethorphan, Midazolam)[21]

Acetonitrile (for reaction termination)[21]

LC-MS/MS system for analysis[21]
Procedure:

e Preparation:

o Thaw liver microsomes on ice.[21]

o Prepare a working solution of the test compound in the phosphate buffer. The final
concentration of the organic solvent (e.g., DMSO) should be low (e.g., <0.1%) to avoid
inhibiting enzymatic activity.[23]

o Pre-warm the microsomal suspension and the test compound solution to 37°C.
e Incubation:

o Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of
microsomes and test compound.[21]

o Incubate the reaction mixture at 37°C with gentle shaking.

o At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the
reaction mixture.[20]
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¢ Reaction Termination:

o Immediately add the aliquot to a tube containing cold acetonitrile to stop the enzymatic
reaction.[21]

e Analysis:
o Centrifuge the samples to precipitate the proteins.

o Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound
remaining at each time point.[21]

o Data Analysis:

o Plot the natural logarithm of the percentage of the parent compound remaining versus
time.

o Determine the in vitro half-life (t%2) from the slope of the linear regression.

o Calculate the intrinsic clearance (Clint) using the following equation: Clint = (0.693 / t¥%) /
(protein concentration).[23]

Visualizing the Strategy and Workflow
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Conclusion: Embracing Cyclobutane for a More
Diverse Chemical Toolbox

The bioisosteric replacement of common motifs with the cyclobutane ring represents a powerful
and increasingly utilized strategy in lead optimization.[6][7][8] Its unique structural and
physicochemical properties can lead to significant improvements in a compound's ADME
profile, particularly in terms of metabolic stability and solubility, without compromising, and
sometimes even enhancing, biological potency.[5][7] By employing the comparative
experimental workflows detailed in this guide, researchers can systematically validate the
benefits of incorporating cyclobutane into their lead candidates, thereby expanding their
chemical toolbox and increasing the probability of success in the challenging journey of drug
discovery. The strategic use of cyclobutane is a testament to the continuous evolution of
medicinal chemistry, where thoughtful molecular design paves the way for the next generation
of innovative therapeutics.

References

o Garcia-Ramos, Y., et al. (2020). Synthesis of Cyclobutane-Containing Tricyclic -Lactams
Based on a Saturated Scaffold Enabled by Iron-catalysed [2 + 2]-Cycloaddition. Angewandte
Chemie International Edition, 59(49), 22239-22243. [Link]

e Touré, B. B., & Hall, D. G. (2009). Natural Product Synthesis Using Multicomponent Reaction
Strategies. Chemical Reviews, 109(9), 4439-4486. [Link]

o Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a
Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au, 4(1), 16-
25. [Link]

e Taylor, R. D., et al. (2022). Puckering the Planar Landscape of Fragments: Design and
Synthesis of a 3D Cyclobutane Fragment Library. Chemistry — A European Journal, 28(41),
€202200843. [Link]

o Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a
Unique tert-Butyl Group Analogue. Journal of the American Chemical Society Au, 4(1), 16-
25. [Link]

© 2026 BenchChem. All rights reserved. 10/14 Tech Support


https://repository.ubn.ru.nl/bitstream/handle/2066/284900/1/284900.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9314592/
https://pubmed.ncbi.nlm.nih.gov/35263505/
https://img01.pharmablock.com/pdf/guanwang/4_3.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9314592/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7756281/
https://www.mdpi.com/1420-3049/14/11/4789
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10862088/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324754/
https://pubs.acs.org/doi/10.1021/jacsau.4c00864
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1459725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

van der Kolk, E., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates.
ChemMedChem, 17(9), e202200020. [Link]

Mercell. Metabolic stability in liver microsomes. [Link]

Grygorenko, O. O., et al. (2023). Synthesis and Physicochemical Properties of
Functionalized cis-2-((Fluoro)alkyl)cyclobutanes. ChemRXxiv. [Link]

Sygnature Discovery. In vitro drug metabolism: for the selection of your lead compounds.
[Link]

ResearchGate. Cyclobutane-containing scaffolds in bioactive small molecules. [Link]

van der Kolk, E., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates.
ChemMedChem, 17(9), e202200020. [Link]

Liu, H., et al. (2012). A New Approach on Estimation of Solubility and n-octanol/water
Partition Coefficient for Organohalogen Compounds. Molecules, 17(12), 14757-14771. [Link]

Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and
LogDx Determination. Journal of Drug Research and Development, 4(2). [Link]

llla, O., et al. (2019). Cyclobutane-Containing Scaffolds as Useful Intermediates in the
Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes: Surfactants,
Gelators and Metal Cation Ligands. Molecules, 24(17), 3176. [Link]

Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability.
[Link]

van der Kolk, E., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates.
ChemMedChem, 17(9), e202200020. [Link]

ACD/Labs. LogP—Making Sense of the Value. [Link]

Dubois, M. A. J., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres
through matched molecular pair analysis. RSC Medicinal Chemistry, 12(12), 2055-2061.
[Link]

© 2026 BenchChem. All rights reserved. 11/14 Tech Support


https://repository.ubn.ru.nl/handle/2066/286047
https://mercell.com/media/uploads/sop_metstab.pdf
https://chemrxiv.org/engage/chemrxiv/article-details/6426a88e5492a55073474d28
https://www.sygnaturediscovery.com/in-vitro-drug-metabolism-for-the-selection-of-your-lead-compounds/
https://www.researchgate.net/publication/381026609_Cyclobutane-containing_scaffolds_in_bioactive_small_molecules
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324754/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6268625/
https://www.iomcworld.org/open-access/fundamental-methods-in-drug-permeability-pk-logp-and-logddetermination-45523.html
https://www.mdpi.com/1420-3049/24/17/3176
https://chem.libretexts.org/Courses/University_of_Arkansas_Little_Rock/CHEM_4320_5320%3A_Medicinal_Chemistry/1%3A_Drug_Discovery_and_Development/1.6%3A_Drug_Modifications_to_Improve_Stability
https://pubmed.ncbi.nlm.nih.gov/35243768/
https://www.acdlabs.com/download/app/logp/logp_sense.pdf
https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00248a
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1459725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

University of Illinois Urbana-Champaign. (2012, May 7). Application of Bioisosteres in Drug
Design. [Link]

University of Illinois Urbana-Champaign. (2012, May 7). Application of Bioisosteres in Drug
Design. [Link]

Durrant Lab. logP - MolIModa Documentation. [Link]

Marshall, J. F., et al. (2020). Sidechain structure—activity relationships of cyclobutane-based
small molecule avp3 antagonists. RSC Medicinal Chemistry, 11(1), 111-124. [Link]

Drug Hunter. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background,
Carboxylic Acids, and Amides. [Link]

Olesen, P. H. (2001). The use of bioisosteric groups in lead optimization. Current Opinion in
Drug Discovery & Development, 4(4), 471-478. [Link]

Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current
applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry,
7(1), 6-9. [Link]

Huang, P., et al. (2021). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the
Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry, 64(21),
15689-15703. [Link]

Marshall, J. F., et al. (2020). Synthesis and Biological Evaluation of Cyclobutane-Based 33
Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Cancers,
12(1), 195. [Link]

Singh, G., & Singh, B. (2022). Bioisosterism in Drug Discovery and Development - An
Overview. Current Drug Discovery Technologies, 19(1), 1-2. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.ideals.illinois.edu/items/35326
https://www.ideals.illinois.edu/items/35326
https://durrantlab.pitt.edu/molmoda-docs/logp.html
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7050302/
https://drughunter.com/bioisosteres-for-drug-hunters-part-1-background-carboxylic-acids-and-amides/
https://pubmed.ncbi.nlm.nih.gov/11833079/
https://www.ipinnovative.com/journals-details/ctppc/2025/7/1/1390
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01192
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7017122/
https://www.benthamscience.com/abstract/2022/19/1/220318012224
https://www.benchchem.com/product/b1459725?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1459725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Sources

. drughunter.com [drughunter.com]

. The use of bioisosteric groups in lead optimization - PubMed [pubmed.ncbi.nim.nih.gov]
. Ctppc.org [ctppc.org]

. benthamscience.com [benthamscience.com]

. imgO01.pharmablock.com [img01.pharmablock.com]

. repository.ubn.ru.nl [repository.ubn.ru.nl]

. Cyclobutanes in Small-Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

. Cyclobutanes in Small-Molecule Drug Candidates - PubMed [pubmed.ncbi.nim.nih.gov]

°
(] [e0] ~ (o)) [6)] EaN w N -

. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D
Cyclobutane Fragment Library - PMC [pmc.ncbi.nim.nih.gov]

¢ 10. Synthesis of Cyclobutane-Containing Tricyclic B-Lactams Based on a Saturated Scaffold
Enabled by Iron-catalysed [2 + 2]-Cycloaddition - PMC [pmc.ncbi.nim.nih.gov]

e 11. chem.libretexts.org [chem.libretexts.org]

e 12.img0l1.pharmablock.com [imgOl.pharmablock.com]

e 13. pubs.acs.org [pubs.acs.org]

e 14. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

e 15. chemrxiv.org [chemrxiv.org]

e 16. documents.thermofisher.com [documents.thermofisher.com]
e 17.logP - MolIModa Documentation [durrantlab.pitt.edu]

e 18. acdlabs.com [acdlabs.com]

e 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
e 20. merckmillipore.com [merckmillipore.com]

e 21. mercell.com [mercell.com]

o 22. mttlab.eu [mttlab.eu]

e 23. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes |
Thermo Fisher Scientific - JP [thermofisher.com]

¢ To cite this document: BenchChem. [Bioisosteric Validation of Cyclobutane in Lead
Optimization: A Comparative Guide]. BenchChem, [2026]. [Online PDF]. Available at:

© 2026 BenchChem. All rights reserved. 13/14 Tech Support


https://drughunter.com/resource/bioisosteres-for-drug-hunters-part-1-background-carboxylic-acids-and-amides
https://pubmed.ncbi.nlm.nih.gov/11727312/
https://ctppc.org/archive/volume/7/issue/1/article/1413/pdf
https://www.benthamscience.com/public/article/120471
https://img01.pharmablock.com/pdf/guanwang/4_3.pdf
https://repository.ubn.ru.nl/bitstream/handle/2066/284900/1/284900.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9314592/
https://pubmed.ncbi.nlm.nih.gov/35263505/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9315009/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9315009/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12624322/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12624322/
https://chem.libretexts.org/Bookshelves/Biological_Chemistry/An_Introduction_to_Medicinal_Chemistry_and_Molecular_Recognition_(de_Araujo_et_al.)/01%3A_Chapters/1.06%3A_Drug_Modifications_to_Improve_Stability
https://img01.pharmablock.com/pdf/guanwang/e2_5.pdf
https://pubs.acs.org/doi/10.1021/acs.jmedchem.5c01641
https://gousei.f.u-tokyo.ac.jp/seminar/pdf/Lit_Y_Morita_M1.pdf
https://chemrxiv.org/doi/pdf/10.26434/chemrxiv-2025-5qf3p
https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0056-Calc-logP.pdf
https://durrantlab.pitt.edu/molmoda/docs/structures/molprop/logp/
https://www.acdlabs.com/wp-content/uploads/download/app/physchem/making_sense.pdf
https://labtesting.wuxiapptec.com/2023/10/09/metabolic-stability-drug-development-assays/
https://www.merckmillipore.com/DZ/en/technical-documents/protocol/cell-culture-and-cell-culture-analysis/cell-counting-and-health-analysis/metabolic-stability-assays
https://www.mercell.com/sv-se/m/file/GetFile.ashx?id=43666973&version=1
https://mttlab.eu/wp-content/uploads/2018/10/Microsomial-Stability-Assay-protocol.pdf
https://www.thermofisher.com/jp/ja/home/references/protocols/drug-discovery/adme-tox-protocols/suspension-metabolism-stability-protocol.html
https://www.thermofisher.com/jp/ja/home/references/protocols/drug-discovery/adme-tox-protocols/suspension-metabolism-stability-protocol.html
https://www.benchchem.com/product/b1459725#bioisosteric-validation-of-cyclobutane-in-lead-optimization
https://www.benchchem.com/product/b1459725#bioisosteric-validation-of-cyclobutane-in-lead-optimization
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1459725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

[https://www.benchchem.com/product/b1459725#bioisosteric-validation-of-cyclobutane-in-
lead-optimization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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